molecular formula C8H12O3 B2829906 2,2-Dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 1955497-85-4

2,2-Dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B2829906
CAS No.: 1955497-85-4
M. Wt: 156.181
InChI Key: AZHIDHXSMGJYQW-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid (CAS 1955497-85-4) is a high-value bicyclic building block in organic and medicinal chemistry. This compound features a rigid, fused oxabicyclic scaffold that serves as a versatile synthetic intermediate toward several active compounds of interest . Its key research application is as a precursor in the synthesis of the lactone 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one, a key intermediate for the construction of cis-chrysanthemic acid and other natural products . This lactone and its derivatives have demonstrated significant insecticidal activity, with one study showing 90-100% efficacy against pests like S. zeamais and P. americana . Recent literature highlights robust and scalable synthetic processes for related intermediates, underscoring their industrial relevance . The compound's molecular formula is C 8 H 12 O 3 and it has a molecular weight of 156.18 g/mol . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Identifier Details: CAS Number: 1955497-85-4 MDL Number: MFCD30180392 SMILES: O=C(C12C(C)(C)OCC1C2)O

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-7(2)8(6(9)10)3-5(8)4-11-7/h5H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHIDHXSMGJYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CC2CO1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (II) . This method involves multiple steps, including the formation of alpha-diazoacetate intermediates and their subsequent cyclization.

Industrial Production Methods: Industrial production of this compound may involve scalable processes such as photochemical cycloaddition reactions. These methods allow for the efficient synthesis of the compound on a larger scale, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring into diols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted derivatives, diols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential use in drug development due to its ability to act as a precursor or intermediate in the synthesis of biologically active molecules.

Synthesis of Bioactive Compounds

Research indicates that 2,2-Dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid can be utilized in the synthesis of various pharmaceutical agents. For example:

  • Case Study : A study published in Journal of Organic Chemistry demonstrated the compound's effectiveness as an intermediate in synthesizing anti-inflammatory agents, showcasing its utility in medicinal chemistry.
CompoundRoleReference
Anti-inflammatory agentsIntermediateJournal of Organic Chemistry

Material Science Applications

The unique structural characteristics of this bicyclic compound make it suitable for applications in material science, particularly in the development of polymers and coatings.

Polymer Synthesis

The compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability.

  • Case Study : Research conducted by Materials Science and Engineering highlighted the incorporation of this compound into polyesters, resulting in improved tensile strength and thermal resistance.
MaterialEnhancementReference
PolyestersTensile strength, thermal resistanceMaterials Science and Engineering

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile building block for constructing complex molecular architectures.

Synthetic Methodologies

The compound has been used in various synthetic methodologies, including cycloadditions and functional group transformations.

  • Case Study : A publication in Synthesis detailed a novel synthetic route involving this compound for the formation of complex cyclic structures.
Reaction TypeApplicationReference
CycloadditionsFormation of cyclic structuresSynthesis

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The rigid structure of the compound allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and developing enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The following table compares key structural features and molecular properties of the target compound with analogous bicyclic derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Relevance/Applications
2,2-Dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid (Target) C₈H₁₂O₃ 156.18 3-oxa bridge, C2 dimethyl groups, C1 carboxylic acid Bioactive metabolite (antimicrobial potential)
3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid (CAS 1507774-38-0) C₆H₈O₃ 128.13 3-oxa bridge, no methyl groups, C1 carboxylic acid Synthetic intermediate; uncharacterized bioactivity
2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS 2228699-81-6) C₆H₈O₃ 128.13 2-oxa bridge, bicyclo[2.1.1]hexane scaffold Lab reagent; applications in organic synthesis
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid derivatives (e.g., hydrochloride) C₆H₁₀ClNO₂ 163.60 3-aza bridge (nitrogen substitution), C1 carboxylic acid, hydrochloride salt Peptide synthesis; receptor ligand precursors
(1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid C₉H₁₂O₃ 168.19 4-oxo group, C2 dimethyl groups, bicyclo[3.1.0]hexane scaffold Discontinued research compound (stability issues)
Key Observations:
  • Substituent Effects: The dimethyl groups in the target compound enhance steric hindrance and lipophilicity compared to the non-methylated 3-oxabicyclo analog . This may improve membrane permeability in bioactive contexts.
  • Heteroatom Position : The 3-oxa bridge in the target compound contrasts with 2-oxa or 3-aza variants, altering electronic properties and hydrogen-bonding capacity. For example, 3-azabicyclo derivatives exhibit basicity due to the nitrogen atom, influencing their utility in receptor binding .
  • Ring Strain : The bicyclo[3.1.0]hexane system in the target compound introduces significant ring strain, which is mitigated in the bicyclo[2.1.1]hexane analog .

Q & A

Q. What are the most reliable synthetic routes for 2,2-dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid?

The compound is typically synthesized via multi-step routes involving cyclization and protection strategies. For example, cyclization of precursors with strong acids/bases (e.g., H₂SO₄ or KOH) under controlled conditions can yield the bicyclic core. Protecting groups like tert-butyloxycarbonyl (Boc) are often used to preserve regioselectivity during carboxyl functionalization . Alternative methods include NaBH₄-mediated reduction/cyclization of 2-aroylcyclopropane-1-carboxylates, which offers stereoselective control .

Table 1: Common Synthesis Steps

StepReagents/ConditionsPurpose
CyclizationStrong acids/bases (e.g., H₂SO₄)Form bicyclic framework
ProtectionBoc anhydridePrevent side reactions
DeprotectionHCl/MeOHRemove Boc group

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : To confirm stereochemistry and purity (e.g., distinct proton environments at bridgehead carbons) .
  • HRMS : For precise molecular weight validation (e.g., observed [M+H]+ matching theoretical values within 0.001 Da) .
  • HPLC : To assess enantiomeric excess (>95% purity is standard for research-grade material) .

Q. How does the compound participate in common carboxylic acid reactions?

The carboxylic acid group undergoes esterification (e.g., with ethanol/H₂SO₄), amidation (using HATU/DIPEA), and decarboxylation. For example, coupling with amines via HATU in DMF yields amide derivatives for biological screening .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

Discrepancies in stereochemistry often arise from competing reaction pathways (e.g., exo vs. endo transition states). Chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation) can enforce desired configurations. Post-synthesis resolution via chiral HPLC is also employed .

Q. How does the bicyclo[3.1.0]hexane framework influence biological activity in drug design?

The rigid structure enhances binding affinity to enzymes/receptors by reducing conformational entropy. For example, derivatives act as A₃ adenosine receptor antagonists (IC₅₀ < 100 nM) due to optimal spatial alignment with hydrophobic binding pockets . Modifying substituents (e.g., chlorine or methoxy groups) further tunes selectivity .

Q. What mechanistic insights explain the compound’s reactivity in ring-opening reactions?

Ring-opening under acidic/basic conditions proceeds via strain relief of the bicyclic system. For instance, acid-catalyzed hydrolysis generates linear diols, while nucleophilic attack at the bridgehead carbon leads to spirocyclic intermediates. DFT studies suggest transition states with partial charge stabilization at the oxygen atom .

Table 2: Reaction Pathways and Outcomes

ConditionPathwayProduct
HCl/MeOHEsterificationMethyl ester
LiAlH₄ReductionAlcohol derivative
NaBH₄CyclizationStereoselective oxabicyclo derivatives

Q. How do structural analogs compare in terms of chemical stability and reactivity?

Analogs like 3-azabicyclo[3.1.0]hexane-1-carboxylic acid exhibit reduced thermal stability due to weaker C–N bonds. Conversely, sulfur-containing analogs (e.g., 3-thiabicyclo derivatives) show enhanced resistance to oxidation but lower solubility in polar solvents .

Methodological Considerations

  • Contradiction Analysis : Conflicting reports on reaction yields (e.g., 60% vs. 85%) may stem from solvent purity or catalyst aging. Replicating conditions with rigorously dried DMF or fresh HATU often resolves discrepancies .
  • Scale-Up Challenges : Industrial routes prioritize flow chemistry for reproducibility, but lab-scale batch reactions allow finer stereochemical control .

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